4-Fluoro-5-nitrobenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-5-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNALIMEKAACKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396354 | |
| Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113269-06-0 | |
| Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 5 Nitrobenzene 1,2 Diamine
Established Synthetic Pathways
The synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine typically originates from a precursor containing two nitro groups, where one is selectively reduced to an amine. A common starting material for this transformation is 2,4-dinitro-5-fluoroaniline. The challenge lies in reducing the nitro group at the 2-position without affecting the nitro group at the 4-position, ultimately yielding the target diamine.
Reduction of Nitro Precursors
The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry. For the synthesis of this compound, this reduction must be performed chemoselectively. Several methods have been established, ranging from catalytic hydrogenation to the use of chemical reducing agents.
Catalytic Hydrogenation Utilizing Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its efficiency and the clean nature of the process. libretexts.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. libretexts.org The reaction involves the use of hydrogen gas (H₂) to reduce the nitro group to an amine in the presence of the Pd/C catalyst. The general reaction involves adsorbing the nitro compound and hydrogen onto the catalyst surface, where the transfer of hydrogen atoms occurs. libretexts.org
A plausible pathway for the synthesis of this compound involves the selective reduction of a precursor like 1-fluoro-2,4-dinitrobenzene. The first reduction would yield intermediates such as 4-fluoro-2-nitroaniline (B1293508) or 2-fluoro-4-nitroaniline. Subsequent controlled reduction would lead to the desired diamine. For instance, the reduction of the nitro group in 4-fluoro-5-nitroaniline can be achieved using H₂ gas with a Pd/C catalyst in ethanol (B145695) at room temperature.
Optimization of Hydrogen Pressure and Temperature Conditions
The efficiency and selectivity of catalytic hydrogenation are highly dependent on reaction parameters such as hydrogen pressure and temperature. Optimizing these conditions is crucial to maximize the yield of the desired product and minimize side reactions.
Hydrogen Pressure: Higher hydrogen pressures generally increase the rate of reaction. For the hydrogenation of dinitrotoluene, a related process, pressures can range up to 20 atm. mdpi.com However, for selective reductions, lower pressures (1–3 atm) are often employed to avoid over-reduction of other functional groups.
Temperature: Temperature also plays a critical role. While higher temperatures can accelerate the reaction, they can also lead to a loss of selectivity and the formation of byproducts. Studies on the hydrogenation of p-nitroaniline show that temperature is a statistically significant factor. researchgate.net For many nitro group reductions, reactions are effectively carried out at or near room temperature. Research on dinitrotoluene hydrogenation has explored temperatures around 333 K (60°C). mdpi.com
Interactive Data Table: Optimization of Catalytic Hydrogenation Conditions
| Parameter | General Range | Remarks | Supporting Evidence |
| Catalyst | Palladium on Carbon (Pd/C) | Widely used, efficient for nitro reduction. | libretexts.org |
| Hydrogen Pressure | 1 - 20 atm | Higher pressure increases rate but may reduce selectivity. | mdpi.com |
| Temperature | Room Temp. - 60°C | Higher temperature increases rate but can lead to byproducts. | mdpi.com |
| Solvent | Ethanol, Acetic Acid | The choice of solvent can influence catalyst activity and solubility. | libretexts.org |
Comparative Analysis with Alternative Catalysts (e.g., Raney Nickel)
While Pd/C is a prevalent catalyst, other catalysts, such as Raney Nickel, are also employed for nitro group reductions. libretexts.org
Raney Nickel: This catalyst is a finely divided nickel-aluminum alloy that has been treated with a concentrated sodium hydroxide (B78521) solution to leach out the aluminum, resulting in a porous, high-surface-area nickel catalyst. masterorganicchemistry.comyoutube.com It is often used in its "activated" form, which already contains adsorbed hydrogen. masterorganicchemistry.com Raney Nickel is effective for the hydrogenation of various functional groups, including nitro compounds, alkenes, and ketones. masterorganicchemistry.comyoutube.com A patent describes the use of Raney Nickel in methanol (B129727) to reduce 4-fluoro-2-methoxy-1-nitrobenzene to the corresponding aniline (B41778). google.com
Interactive Data Table: Comparison of Hydrogenation Catalysts
| Feature | Palladium on Carbon (Pd/C) | Raney Nickel |
| Composition | Palladium supported on activated carbon. | High surface area nickel-aluminum alloy. masterorganicchemistry.com |
| Activity | Generally high activity and selectivity for nitro reduction. | Highly active, but can sometimes be less selective, potentially reducing other groups. masterorganicchemistry.comyoutube.com |
| Conditions | Typically used with H₂ gas; can be used under mild conditions. | Often used in its activated form containing adsorbed H₂; can also be used with external H₂ source. masterorganicchemistry.com |
| Cost | Palladium is a precious metal, making it more expensive. | Nickel is more abundant and generally less expensive. |
| Applications | Preferred for chemoselective hydrogenation of nitroarenes. acsgcipr.org | Broadly used for various reductions, including desulfurization. masterorganicchemistry.com |
Chemical Reduction via Stannous Chloride Dihydrate (SnCl₂·2H₂O)
A classic and reliable method for the reduction of aromatic nitro compounds involves the use of stannous chloride dihydrate (SnCl₂·2H₂O). acsgcipr.org This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. acsgcipr.org One of the established synthesis routes for this compound explicitly uses SnCl₂·2H₂O in ethanol, with the reaction mixture being refluxed for several hours.
The mechanism involves electron transfer from the Sn(II) salt, followed by protonation from a proton source like an alcohol or water. acsgcipr.org While effective, this method generates tin-based byproducts that can sometimes be difficult to remove from the reaction mixture. acsgcipr.org
Reduction with Iron/Hydrochloric Acid (Fe/HCl) Systems
The reduction of aromatic nitro compounds using iron metal in the presence of an acid, typically hydrochloric acid (HCl), is known as the Béchamp reduction. sciencemadness.org This is one of the oldest and most economical methods for preparing anilines from nitroaromatics. The reaction involves the oxidation of iron to an iron salt while the nitro group is reduced.
This method is robust and widely applicable, although it can sometimes result in messy reaction work-ups. sciencemadness.org It serves as a cost-effective alternative to catalytic hydrogenation or reductions using more expensive reagents like stannous chloride, especially on an industrial scale.
Sodium Dithionite (B78146) (Na₂S₂O₄) Mediated Reduction in Aqueous Alkaline Conditions
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an effective and economical reducing agent for this purpose, particularly for aromatic nitro compounds. organic-chemistry.orgresearchgate.net This method is often preferred due to its operational simplicity and avoidance of harsh, pyrophoric reagents like Raney nickel. nih.gov
The synthesis of this compound can be envisioned through the partial reduction of a dinitro precursor, such as 2,4-dinitro-1-fluorobenzene. In a related synthesis of 1,2-diamino-4-nitrobenzene from 2,4-dinitroaniline, sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878) in an alcohol solution is employed for the partial reduction. orgsyn.org A similar strategy using sodium dithionite under controlled aqueous alkaline conditions (pH 8-9) can be applied. asianpubs.org The alkalinity of the medium is crucial for the reaction's progress. asianpubs.org
The general mechanism involves the dithionite ion (S₂O₄²⁻) dissociating into the highly reducing sulfur dioxide radical anion (SO₂⁻•). researchgate.net This radical species then participates in a series of single-electron transfer steps to reduce the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the desired amino group. The selectivity for the reduction of one nitro group over the other in a dinitro compound is influenced by the electronic environment and steric factors of the starting material.
Table 1: Key Parameters for Sodium Dithionite Reduction
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Effective and economical for nitro group reduction. organic-chemistry.orgresearchgate.net |
| Solvent | Aqueous/Organic Co-solvent | To dissolve both the substrate and the reducing agent. asianpubs.org |
| pH | Alkaline (e.g., pH 8-9 with NaHCO₃) | Essential for the reducing activity of dithionite. asianpubs.org |
| Temperature | Typically mild to moderate (e.g., 45 °C) | To control the reaction rate and minimize side reactions. asianpubs.org |
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution is a cornerstone of arene chemistry, providing a direct route to functionalized benzene (B151609) derivatives. The synthesis of this compound can be approached through the nitration of suitably substituted precursors.
Nitration of 4-Fluoroaniline (B128567)
The direct nitration of 4-fluoroaniline presents a potential pathway. However, the nitration of anilines is often complicated. The amino group is a strong activating, ortho-, para-directing group, but in the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), it is protonated to form the anilinium ion. quora.comstackexchange.com This anilinium group is a meta-directing deactivator. quora.comchemistrysteps.com Consequently, direct nitration of aniline can lead to a mixture of ortho, meta, and para isomers, along with significant amounts of tarry oxidation byproducts, making product separation difficult and yields low. quora.comquora.comlibretexts.org
To circumvent these issues, the amino group's reactivity can be attenuated by converting it to an amide, such as acetanilide, prior to nitration. libretexts.org This protecting group is still ortho-, para-directing but less activating, allowing for a more controlled reaction. The acetyl group can then be removed by hydrolysis to regenerate the amine. libretexts.org A process for preparing 4-fluoro-3-nitroaniline (B182485) from p-fluoroaniline via nitration under anhydrous conditions has been described, highlighting the importance of controlling the reaction conditions. google.com
Nitration of 4-Fluoro-1,2-diaminobenzene
Another approach involves the nitration of 4-fluoro-1,2-diaminobenzene. sigmaaldrich.comossila.com This substrate contains two strongly activating amino groups, making it highly susceptible to electrophilic attack.
The regiochemical outcome of the nitration of 4-fluoro-1,2-diaminobenzene is governed by the combined directing effects of the two amino groups and the fluorine atom. Both amino groups are powerful ortho-, para-directors. The fluorine atom is also an ortho-, para-director, but it is a deactivating group due to its strong inductive electron-withdrawing effect.
In this specific case, the positions ortho and para to the fluorine are activated by the amino groups. The position between the two amino groups is sterically hindered. The nitration is expected to occur at the position that is most activated and sterically accessible. The +R effect of the amine groups generally has a stronger directing influence than the inductive effect of the methyl group in toluidine nitration, which can serve as an analogy. ulisboa.pt The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is the key first step in this electrophilic aromatic substitution. masterorganicchemistry.com The regioselectivity is ultimately determined by the stability of the Wheland intermediate (σ-complex) formed during the reaction. nih.gov
As with the nitration of 4-fluoroaniline, the direct nitration of 4-fluoro-1,2-diaminobenzene is fraught with challenges. The high reactivity of the diamino-substituted ring can lead to over-nitration and oxidative side reactions, resulting in complex product mixtures and low yields of the desired product. libretexts.org
To achieve a selective mono-nitration, protection of one or both amino groups is often necessary. Acylation to form amides is a common strategy. This reduces the activating effect of the amino groups and directs the incoming electrophile. Subsequent hydrolysis removes the protecting groups to yield the target molecule. For instance, in the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide (B32628), the amino group of 4-fluoro-2-methoxyaniline (B49241) is first protected as an acetamide before nitration. google.com
Diazotization-Reduction Protocols from 4-Fluoroaniline
An alternative synthetic route could involve a diazotization-reduction sequence starting from a suitably substituted aniline. While not a direct nitration or reduction to form the final product in one step, this multi-step approach can offer better control over regioselectivity.
This protocol would likely begin with the protection of the amino group of 4-fluoroaniline, followed by nitration to introduce a nitro group at a specific position. Then, a second nitro group could be introduced. One of the nitro groups could then be selectively reduced to an amine. Following this, the remaining nitro group could be reduced, or the protecting group on the initial amine could be removed, and the second amino group introduced via a diazonium salt. The reduction of diazonium compounds can be achieved using agents like sodium dithionite. organic-chemistry.org
The complexity and number of steps in such a protocol make it less direct than the previously described methods. However, it can be a viable option when high purity and specific isomer formation are critical.
Advanced Synthetic Strategies and Optimization
The synthesis of this compound is a nuanced process where reaction parameters significantly impact the final product's quality and yield. Researchers have explored various strategies to refine the synthesis, focusing on solvent effects and purification methods to meet the stringent requirements of its applications, primarily as a precursor in the creation of heterocyclic systems like indoloquinoxalines.
Solvent Effects on Reaction Yields and Kinetics
The choice of solvent is a critical factor that can dramatically alter the efficiency of the synthesis of this compound. The solvent not only dissolves the reactants but also influences the reaction rates and the ease of product purification.
Ethanol is a commonly employed solvent in the synthesis, particularly in the reduction of a nitro precursor using stannous chloride dihydrate (SnCl₂·2H₂O) under reflux conditions. It is favored for its ability to enhance the solubility of reaction intermediates, which can lead to a significant reduction in reaction times. Compared to other solvents like tetrahydrofuran (B95107) (THF), ethanol has been shown to decrease reaction times by as much as 20%.
Polar aprotic solvents, such as dimethylformamide (DMF), have also been investigated. While these solvents can improve the kinetics of the nitro-group reduction, they often introduce complexities in the purification process. The choice of solvent therefore represents a trade-off between reaction speed and the ease of isolating the final product in a high-purity form.
Table 1: Impact of Solvent on Synthesis of this compound
| Solvent | Effect on Reaction | Purification Considerations |
| Ethanol | Reduces reaction times by up to 20% compared to THF due to enhanced intermediate solubility. | Generally allows for straightforward purification. |
| Dimethylformamide (DMF) | Improves nitro-group reduction kinetics. | Can complicate the purification process. |
High-Purity Product Isolation and Purification Techniques (e.g., Recrystallization)
Achieving a high degree of purity for this compound is essential for its subsequent use in synthesizing complex molecules. Recrystallization is a primary technique for purifying the crude product. This method relies on the principle that the solubility of the desired compound and its impurities vary in a given solvent at different temperatures.
Following the initial synthesis, the crude this compound is dissolved in a suitable hot solvent. As the solution cools, the solubility of the diamine decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. This process effectively removes unwanted byproducts and unreacted starting materials. The selection of an appropriate recrystallization solvent is crucial and is often determined empirically to maximize the recovery of the pure product.
Green Chemistry Principles in Synthesis
The growing emphasis on sustainable industrial processes has led to the application of green chemistry principles in the synthesis of this compound. These strategies aim to minimize environmental impact by improving scalability, managing byproducts, and avoiding hazardous reagents.
Continuous Flow Reactor Applications for Scalability
Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of nitroaromatic compounds. researchgate.netrsc.orgnih.gov This technology utilizes microreactors or flow reactors to perform chemical reactions in a continuous stream. researchgate.net For the synthesis of compounds like this compound, continuous flow reactors can offer several advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and purity.
Catalyst Recycling and Byproduct Management
Effective byproduct management is another cornerstone of green synthesis. In the case of reductions using reagents like stannous chloride, the tin-containing byproducts must be managed appropriately to prevent environmental contamination. Strategies for this include precipitation and removal of the metal salts or exploring alternative reducing agents that produce more benign byproducts.
Elimination of Pressurized Hydrogen Gas (e.g., Ammonium Formate (B1220265) Transfer Hydrogenation)
The use of pressurized hydrogen gas in catalytic hydrogenation presents significant safety hazards due to its flammability. utrgv.edu Catalytic transfer hydrogenation (CTH) offers a safer and more convenient alternative by using a hydrogen donor molecule to generate hydrogen in situ. utrgv.edunih.gov Ammonium formate is a widely used and inexpensive hydrogen donor for this purpose. utrgv.edunih.gov
In the presence of a catalyst like palladium on carbon, ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia. nih.gov This method avoids the need for specialized high-pressure hydrogenation equipment and can be performed under milder conditions. google.com The transfer hydrogenation of aromatic nitro compounds using ammonium formate has been shown to be a versatile and efficient method for producing the corresponding anilines in high yields. utrgv.edunih.govresearchgate.net This approach is particularly valuable for its selectivity, as it can often reduce a nitro group without affecting other reducible functional groups that may be present in the molecule. researchgate.netresearchgate.net
Table 2: Comparison of Hydrogenation Methods
| Method | Hydrogen Source | Key Advantages |
| Catalytic Hydrogenation | Pressurized Hydrogen Gas | Well-established method. |
| Catalytic Transfer Hydrogenation | Ammonium Formate | Eliminates the need for pressurized hydrogen gas, enhanced safety, milder reaction conditions. utrgv.edunih.govgoogle.com |
Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 5 Nitrobenzene 1,2 Diamine
Oxidation Reactions
Oxidation reactions involving 4-Fluoro-5-nitrobenzene-1,2-diamine can lead to the formation of various nitro and fluoro derivatives, as well as heterocyclic compounds like quinoxalines.
Formation of Nitro and Fluoro Derivatives
The oxidation of this compound under specific conditions can yield corresponding nitro and fluoro derivatives. The presence of both amino and nitro groups on the benzene (B151609) ring, along with a fluorine atom, influences the regioselectivity of these reactions. The amino groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. This interplay of directing effects is crucial in determining the position of incoming substituents or the modification of existing ones during oxidation.
For instance, the synthesis of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, is achieved through the nitration of a fluorinated precursor. mdpi.com In this case, treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at low temperatures results in the selective formation of the para-nitro derivative in high yield. mdpi.com This highlights the strong para-directing effect of the fluorine substituent. mdpi.com
Generation of Quinoxaline (B1680401) Derivatives from 4-Fluorobenzene-1,2-diamine Analogs
A significant application of o-phenylenediamines, including analogs of this compound, is in the synthesis of quinoxaline derivatives. nih.govresearchgate.net Quinoxalines are formed through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.gov This reaction is a cornerstone in heterocyclic chemistry, providing access to a wide range of biologically active molecules. nih.govencyclopedia.pub
The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. The reaction can be catalyzed by various acids or metal catalysts and can often be performed under mild conditions, including at room temperature. researchgate.netnih.gov For example, the reaction of o-phenylenediamine with benzil (B1666583) in the presence of a suitable catalyst can yield 2,3-diphenylquinoxaline. nih.gov
The following table outlines the synthesis of a quinoxaline derivative from a related 1,2-diaminobenzene analog:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 1,2-diamino-4-chloro-4-fluorobenzene | 1,2-dicarbonyl compound | 6-chloro-7-fluoro quinoxaline derivative | 90% | nih.gov |
Reduction Reactions
The nitro group of this compound is readily susceptible to reduction, leading to the formation of valuable amino compounds.
Conversion of the Nitro Group to Amino Groups
The reduction of the nitro group in this compound to an amino group is a common and crucial transformation. This reaction converts the compound into a triamine derivative, significantly altering its chemical properties and reactivity. This conversion is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method is generally efficient and provides high yields of the desired amino product.
Formation of Polyaminobenzenes (e.g., 4-fluoro-1,2,5-triaminobenzene)
The reduction of this compound directly leads to the formation of polyaminobenzenes, specifically 4-fluoro-1,2,5-triaminobenzene. This product is a highly functionalized benzene derivative with three amino groups and a fluorine atom, making it a valuable building block for the synthesis of more complex molecules. The selective reduction of the nitro group without affecting the fluorine atom is a key advantage of methods like catalytic hydrogenation.
The following table summarizes the reduction of this compound:
| Reactant | Reducing Agent/Catalyst | Product | Reference |
| This compound | H₂ / Pd/C | 4-fluoro-1,2,5-triaminobenzene |
Substitution Reactions
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. The fluorine atom, being a good leaving group in such reactions, is often the site of substitution.
In related fluoronitrobenzene compounds, the fluorine atom is readily displaced by nucleophiles. For example, in reactions of 1,2-difluoro-4,5-dinitrobenzene (B1590526) with amines, the fluorine atoms are preferentially displaced over the nitro groups. researchgate.net This reactivity is attributed to the strong electron-withdrawing effect of the two nitro groups, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack. Similarly, in 4-fluoronitrobenzene, the electron-withdrawing nitro group facilitates the departure of the fluoride (B91410) ion upon reaction with nucleophiles. wikipedia.org
Research on the nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene with pyrrolidine (B122466) under continuous flow conditions further illustrates the susceptibility of the fluorine atom to displacement. researchgate.net This suggests that this compound would likely undergo similar substitution reactions, where a nucleophile replaces the fluorine atom. The amino groups, being electron-donating, would further influence the regioselectivity and rate of such substitutions.
Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The outcome of such reactions on a substituted benzene is governed by the directing effects of the substituents already present.
In this compound, the substituents present a classic case of competing directing effects.
Amino Groups (-NH₂): The two amino groups are powerful activating groups. rsc.org They donate electron density to the ring through a strong resonance effect (+M), significantly increasing the ring's nucleophilicity. This makes the molecule more reactive towards electrophiles than benzene itself. As strong activators, they direct incoming electrophiles to the ortho and para positions relative to themselves. rsc.orgwikipedia.org
Nitro Group (-NO₂): The nitro group is a potent deactivating group due to its strong electron-withdrawing nature through both resonance (-M) and inductive (-I) effects. wikipedia.orgnih.gov It withdraws electron density, making the aromatic ring much less reactive towards electrophiles. rsc.org The nitro group is a meta-director. nih.govyoutube.com
Fluorine Atom (-F): The fluorine atom is a weakly deactivating group. It withdraws electron density through its strong inductive effect (-I) due to high electronegativity, but also donates electron density weakly through resonance (+M). The inductive effect outweighs the resonance effect, making the ring slightly less reactive than benzene. However, it is an ortho-, para-director.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
| -NH₂ (Amino) | Strongly Activating | ortho, para |
| -NO₂ (Nitro) | Strongly Deactivating | meta |
| -F (Fluoro) | Weakly Deactivating | ortho, para |
Nucleophilic Aromatic Substitution (SNAr) Potential, especially for Fluorine Displacement
While aromatic rings are typically electron-rich and thus unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can render them susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.compressbooks.pub
For this compound, the potential for SNAr is significant, specifically involving the displacement of the fluorine atom. The nitro group at the C5 position is ortho to the fluorine atom at C4. This geometric arrangement is crucial for activating the fluorine as a leaving group. pressbooks.pubbyjus.com A nucleophile can attack the carbon bearing the fluorine, and the resulting negative charge on the ring can be delocalized onto the adjacent nitro group through resonance, stabilizing the Meisenheimer intermediate. pressbooks.publibretexts.org
However, the two electron-donating amino groups at positions C1 and C2 have a deactivating effect on SNAr. They increase the electron density of the ring, making it less electrophilic and thus less receptive to nucleophilic attack. This creates a push-pull electronic environment where the activating effect of the nitro group is somewhat counteracted by the deactivating effect of the amino groups. Despite this, the strong activation provided by the ortho-nitro group generally allows for the displacement of the fluorine by strong nucleophiles.
In the context of SNAr reactions, the typical leaving group trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity order is F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. wikipedia.orgyoutube.com
Fluorine's high electronegativity makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com This strong inductive pull polarizes the C-F bond and facilitates the formation of the Meisenheimer complex, which is the slow step of the reaction. The breaking of the strong C-F bond occurs in the subsequent, faster, aromatization step. Therefore, the fluorine atom in this compound is considered a highly activated leaving group for SNAr.
The presence of strong electron-withdrawing groups is a prerequisite for the SNAr mechanism to occur efficiently. libretexts.orgnumberanalytics.com
Nitro Group (-NO₂): The nitro group is the primary activating group in this molecule for SNAr. Its powerful electron-withdrawing ability operates through both the inductive effect (-I) and, more importantly, the resonance effect (-M). wikipedia.org When a nucleophile attacks the C4 position, the resulting negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization to the intermediate, lowering the activation energy for the reaction. pressbooks.pubbyjus.com This stabilization is only possible when the nitro group is positioned ortho or para to the leaving group. pressbooks.pub
Fluorine Atom (-F): The fluorine atom itself contributes to the activation of the ring for nucleophilic attack through its strong inductive effect (-I). By withdrawing electron density, it helps to make the aromatic ring more electron-poor and thus more attractive to incoming nucleophiles. mdpi.com
Table 2: Influence of Substituents on SNAr Reactivity
| Substituent | Effect on SNAr Reactivity | Mechanism of Influence | Position Relative to Leaving Group |
| -NO₂ (Nitro) | Strongly Activating | -I, -M (Resonance stabilization of intermediate) | ortho or para |
| -F (Fluoro) | Activating | -I (Inductive withdrawal) | N/A (Is the leaving group) |
| -NH₂ (Amino) | Deactivating | +M (Resonance donation) | N/A |
Applications in Synthetic Organic Chemistry As a Key Intermediate
Synthesis of Heterocyclic Systems
The primary application of 4-Fluoro-5-nitrobenzene-1,2-diamine is in the regioselective synthesis of fused nitrogen-containing heterocycles. The ortho-diamine arrangement is ideal for cyclocondensation reactions that form five- or six-membered rings fused to the benzene (B151609) core.
Indolo[2,3-b]quinoxaline and its derivatives represent a class of tetracyclic heteroaromatic systems with significant biological activities, including potential as DNA intercalators and antiviral agents. znaturforsch.com The foundational method for creating this framework is the cyclocondensation of an o-phenylenediamine (B120857) with isatin (B1672199) (indole-2,3-dione) or its derivatives. znaturforsch.comresearchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent or in the presence of an acid catalyst like polyphosphoric acid, which facilitates the dehydration and cyclization steps. znaturforsch.com
The use of a substituted diamine like this compound in this reaction allows for the introduction of specific substituents onto the quinoxaline (B1680401) portion of the final molecule, thereby modulating its electronic and biological properties. The reaction is initiated by the formation of an intermediate carbinolamine, which then dehydrates to form an imine, followed by cyclization to yield the final indoloquinoxaline structure. znaturforsch.com
Quinoxalines are a class of bicyclic heterocycles containing a benzene ring fused to a pyrazine (B50134) ring. They are crucial intermediates in organic synthesis and form the core of many compounds with a wide range of applications, from pharmaceuticals to electroluminescent materials. nih.govnih.gov
The most classic and widely used method for synthesizing quinoxalines is the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound (an α-diketone). nih.govencyclopedia.pubresearchgate.net This reaction is versatile and can be performed under various conditions. While traditional methods often require high temperatures and strong acid catalysts, modern approaches have focused on milder and more efficient protocols. nih.govencyclopedia.pub The reaction between this compound and a suitable α-diketone would yield a 6-fluoro-7-nitroquinoxaline (B8214321) derivative.
| Catalyst / Conditions | Solvent | Temperature | Yield | Reference |
| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | High | nih.gov |
| Camphor Sulfonic Acid | Aqueous Ethanol (B145695) | Room Temp. | Excellent | researchgate.net |
| Zinc Triflate | Acetonitrile | Room Temp. | Up to 90% | encyclopedia.pub |
| Iodine (catalytic) | DMSO | Room Temp. | 80-90% | encyclopedia.pub |
| Reflux | Ethanol / Acetic Acid | Reflux | --- | nih.govnih.gov |
| Microwave-assisted | --- | --- | High | udayton.edu |
The o-phenylenediamine core is a precursor to numerous heterocyclic systems. The reaction of 4-nitro-1,2-phenylenediamine, a closely related analogue, with various aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite, yields 5-nitro-benzimidazole derivatives. scholarsresearchlibrary.com This condensation reaction is a fundamental method for producing the benzimidazole (B57391) skeleton, which is a core structure in many pharmaceutical agents. nih.govencyclopedia.pub The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. scholarsresearchlibrary.com
Similarly, the ortho-diamine functionality can be used to synthesize other important heterocycles.
Benzotriazoles can be formed through diazotization of one of the amino groups, followed by intramolecular cyclization. researchgate.net
Quinoxalinones are accessible through the reaction of o-phenylenediamines with reagents like α-keto acids or their esters. Reductive cyclization of N-acylated nitro-anilines is another route. sapub.org
Benzodiazepinediones and other related structures can be synthesized through multi-component reactions involving o-phenylenediamines and carbonyl compounds. doi.org
Solid-phase organic synthesis is a powerful tool for generating libraries of compounds for high-throughput screening. o-Phenylenediamines can be anchored to a polymer support, allowing for the synthesis of heterocyclic compounds where excess reagents and by-products are easily removed by filtration. ox.ac.uk This methodology has been applied to the synthesis of various heterocycles. Chemical oxidative polymerization of o-phenylenediamine can lead to polymers with ladder-like phenazine (B1670421) structures, which have notable thermal stability. tandfonline.comresearchgate.netresearchgate.net This approach allows for the efficient, parallel synthesis of diverse heterocyclic libraries derived from a common diamine precursor.
o-Phenylenediamines are not only used to create single heterocyclic rings but also serve as starting points for more complex, fused biheterocyclic and polyheterocyclic systems. For example, 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine, which is synthesized from 3,6-dimethoxybenzene-1,2-diamine, can undergo further cyclocondensation reactions with β-bromo-α,β-unsaturated aldehydes to create pyrimidine-fused benzimidazoles. nih.gov This strategy of building complex scaffolds from simpler, diamine-derived heterocycles is a key approach in combinatorial chemistry for discovering new bioactive molecules.
Ferrocene-containing compounds are of great interest due to their unique electrochemical properties and potential biological applications. The synthesis of ferrocenyl benzimidazole derivatives often involves the initial preparation of a benzimidazole core from a corresponding o-phenylenediamine. nih.govelsevierpure.com
In a representative synthesis, new 2-ferrocenyl-benzimidazole derivatives were prepared by the oxidative cyclization of Schiff's bases, which were generated in situ from 1,2-diamino-benzene derivatives and ferrocenecarboxaldehyde using nitrobenzene (B124822) as the oxidant. elsevierpure.com Another approach involves synthesizing the benzimidazole core first, followed by N-alkylation with a tether, and finally coupling the ferrocenyl moiety to the other end of the tether. For instance, a benzimidazole can be alkylated with a bromoethylamine linker, and after deprotection, the resulting amine is reacted with an activated ferrocene (B1249389) carboxylic acid to yield the final ferrocenyl benzimidazole conjugate. nih.gov This modular approach allows for the synthesis of a variety of derivatives with different linkers and substitution patterns on the benzimidazole ring, which can be derived from precursors like this compound.
| Starting Diamine Derivative | Key Reagents | Product Type | Reference |
| 1,2-diamino-4-fluoro-5-(1-piperazinyl)benzene | Ferrocenecarboxaldehyde, Nitrobenzene | 2-Ferrocenyl-5-fluoro-6-(piperazinyl)-1H-benzimidazole | elsevierpure.com |
| Asymmetric 4-azabenzimidazole | Bromoethylamine hydrobromide, Ferrocene carboxylic acid | Ferrocenyl benzimidazole conjugates | nih.gov |
Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones, and Succinimides
Role in Constructing Complex Organic Molecules
The strategic placement of reactive sites on this compound makes it a crucial intermediate in the synthesis of complex heterocyclic structures. Its primary utility lies in its capacity to serve as a precursor for fused aromatic systems, which are common scaffolds in many functional materials and biologically active compounds.
One of the principal applications of this diamine is in the preparation of substituted indoloquinoxalines and other related fused heterocyclic frameworks. The adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds to form a pyrazine ring, which is a key step in the assembly of quinoxaline derivatives. The fluorine and nitro substituents can then be further modified to introduce additional complexity and functionality into the final molecule.
Table 1: Synthesis of Heterocyclic Systems
| Precursor | Reagent Type | Resulting Heterocycle | Significance |
|---|---|---|---|
| This compound | Dicarbonyl Compounds | Quinoxaline Derivatives | Core structures in pharmaceuticals and functional materials. |
The fluorine atom, in particular, offers a site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups. This reactivity is enhanced by the strongly electron-withdrawing nitro group.
Precursor for Pharmaceutical and Agrochemical Intermediates
The unique chemical architecture of this compound makes it a valuable starting material for the synthesis of intermediates used in the pharmaceutical and agrochemical industries. fishersci.dk
In the pharmaceutical sector, this compound is recognized as a "Protein Degrader Building Block". calpaclab.com Protein degraders are a novel class of therapeutics that function by targeting specific proteins for destruction. The synthesis of these complex molecules often requires highly functionalized building blocks, and this compound provides a scaffold that can be elaborated into potent therapeutic agents. The nitro group can be reduced to an amine, providing another point for chemical modification, a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate.
While specific, large-scale agrochemical applications are not as extensively documented as its pharmaceutical uses, the chemistry of related fluoronitroaromatic compounds provides strong evidence of its potential. For instance, the hydrogenation of the related compound 4-fluoronitrobenzene yields 4-fluoroaniline (B128567), which is a known precursor to the fungicide fluoroimide. wikipedia.org This suggests that the functionalities present in this compound are relevant for the synthesis of agrochemically active molecules. The combination of a fluorine atom, known to enhance metabolic stability and biological activity in many pesticides, and the versatile amino and nitro groups, makes it an attractive starting point for the discovery of new crop protection agents.
Table 2: Research Findings on Precursor Applications
| Application Area | Intermediate Type | Target Molecule Class | Key Functional Groups Utilized |
|---|---|---|---|
| Pharmaceutical | Protein Degrader Building Block calpaclab.com | Targeted Protein Degraders | Amino groups, Fluorine, Nitro group |
Mechanistic Investigations of 4 Fluoro 5 Nitrobenzene 1,2 Diamine and Its Derivatives
Reaction Mechanism Studies of Functional Group Transformations
The functional groups of 4-fluoro-5-nitrobenzene-1,2-diamine undergo several key transformations, with reaction mechanisms that are central to its synthetic utility.
Condensation Reactions: A primary reaction of o-phenylenediamines, including the title compound, is condensation with aldehydes and ketones to form benzimidazoles. wikipedia.orgnih.gov The generally accepted mechanism for this transformation involves the initial formation of a Schiff base intermediate through the reaction of one of the amino groups with the carbonyl compound. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration leads to the formation of the stable aromatic benzimidazole (B57391) ring. scholarsresearchlibrary.comencyclopedia.pub The reaction can be catalyzed by various acids, such as p-toluenesulfonic acid, or mediated by catalysts like nano-Fe₂O₃ or ZrO₂–Al₂O₃ under different conditions. nih.gov
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-fluoro-1,2,5-triaminobenzene. This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation. masterorganicchemistry.com The mechanism of reduction by metals in acid involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at the oxygen atoms, leading to the formation of nitroso, hydroxylamino, and finally the amino group. masterorganicchemistry.com
Diazotization: The amino groups can undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This reaction forms a diazonium salt intermediate, which is highly reactive and can be used in subsequent substitution reactions.
Oxidative Coupling: In the presence of oxidizing agents, o-phenylenediamines can undergo oxidative coupling to form phenazine (B1670421) derivatives. uni-plovdiv.netacs.org For instance, the oxidation of o-phenylenediamine (B120857) can lead to the formation of 2,3-diaminophenazine. acs.org The mechanism involves the formation of radical cations, which then couple to form the dimeric product. uni-plovdiv.net
Role of the Nitro Group in Reactive Intermediate Formation
The nitro group (-NO₂) plays a crucial role in the reactivity of this compound, primarily through its strong electron-withdrawing nature. wikipedia.org
Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org This is particularly relevant for the fluorine atom, making it a good leaving group in reactions with nucleophiles. The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which significantly stabilizes it and facilitates the subsequent departure of the leaving group. wikipedia.orgresearchgate.net
Formation of Reactive Intermediates upon Reduction: As mentioned earlier, the reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. masterorganicchemistry.comresearchgate.net These intermediates can be reactive and may participate in side reactions or be isolated under specific conditions. In biological systems, the reduction of nitroaromatic compounds can lead to the formation of reactive nitro anion radicals, which can contribute to their biological activity. researchgate.net
Influence of the Fluorine Atom on Stability and Reactivity
The fluorine atom at position 4 significantly influences the properties and reactivity of the molecule.
Reactivity and Regioselectivity: The fluorine atom's electronic effects influence the reactivity of the other functional groups. Its electron-withdrawing nature can affect the pKa of the amino groups and the redox potential of the nitro group. In nucleophilic aromatic substitution reactions, the position of the fluorine atom relative to the activating nitro group is critical. The fluorine atom can act as a leaving group, especially when activated by the para-nitro group. wikipedia.orgresearchgate.net
Crystallization and Intermolecular Interactions: The fluorine atom can participate in various intermolecular interactions, including hydrogen bonds (N-H···F) and π-stacking interactions, which can influence the crystal packing and solid-state properties of the compound and its derivatives. rsc.org
Interaction with Molecular Targets in Biological Systems (General Principles)
While specific biological targets for this compound are not extensively documented, the general principles of interaction for related o-phenylenediamines and nitroaromatic compounds provide insight into its potential biological activity. rsc.org
Formation of Covalent Adducts: The reactive intermediates formed from the reduction of the nitro group, such as nitroso and hydroxylamino derivatives, are electrophilic and can form covalent adducts with nucleophilic sites in biomacromolecules like proteins and DNA. researchgate.net This is a common mechanism of action for many nitroaromatic compounds. researchgate.net
Enzyme Inhibition: Benzimidazole derivatives, which can be synthesized from this compound, are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. nih.govnih.gov For example, some benzimidazoles are known to inhibit enzymes like urease. nih.gov The specific substituents on the benzimidazole ring, which would be derived from the starting diamine, play a crucial role in the binding affinity and selectivity for the target enzyme.
Radical Scavenging: The o-phenylenediamine moiety itself has been identified as a privileged pharmacophore for radical-trapping activity. rsc.org It can efficiently scavenge free radicals, a property that is important in inhibiting processes like ferroptosis, a form of iron-dependent cell death. The mechanism involves the interaction of the ortho-amino groups with lipid radicals, forming a stabilized transition state. rsc.org
Metal Chelation: o-Phenylenediamines are known to act as ligands in coordination chemistry, forming stable complexes with metal ions. wikipedia.org This property could be relevant in biological systems where metal ions play a crucial role in enzyme function or cellular signaling.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Features |
| This compound | C₆H₆FN₃O₂ | 171.13 | Ortho-diamino, nitro, fluoro groups calpaclab.com |
| o-Phenylenediamine | C₆H₄(NH₂)₂ | 108.14 | Ortho-diamino groups for cyclization wikipedia.orgnih.gov |
| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | Ortho-diamino, nitro group scholarsresearchlibrary.com |
| 4-Chloro-5-nitro-o-phenylenediamine | C₆H₆ClN₃O₂ | 187.58 | Ortho-diamino, nitro, chloro groups nih.gov |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | Fluoro and nitro groups wikipedia.org |
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the 4-Fluoro-5-nitrobenzene-1,2-diamine molecule. Both ¹H and ¹³C NMR would be utilized to map the chemical environment of the hydrogen and carbon atoms, respectively.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the two aromatic protons and the protons of the two amine groups. The chemical shifts and coupling constants of the aromatic protons would be influenced by the presence of the fluorine, nitro, and two amine substituents. The fluorine atom, being highly electronegative, would exert a significant effect on the neighboring protons, leading to characteristic splitting patterns (coupling). The protons of the two amine groups would likely appear as broad signals, and their chemical shifts could vary depending on the solvent and concentration.
A ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each of the six carbon atoms in the benzene (B151609) ring would be expected to produce a distinct signal, with their chemical shifts dictated by the attached functional groups. The carbon atom bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), providing a clear diagnostic marker for its position.
Mass Spectrometry (LC-MS, GC-MS) for Purity and Molecular Weight Confirmation
Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is employed to confirm the molecular weight of this compound and to assess its purity. This technique provides a precise measurement of the mass-to-charge ratio of the ionized molecule.
For this compound, the molecular ion peak [M]⁺ would be expected at m/z 171.13, corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, as characteristic fragments would arise from the loss of substituent groups such as the nitro (-NO₂) or amine (-NH₂) moieties. The presence of any peaks corresponding to impurities would also be readily detected, allowing for a quantitative assessment of the compound's purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for determining the purity of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A typical HPLC or UPLC analysis of this compound would yield a chromatogram showing a major peak corresponding to this compound. The area under this peak is proportional to its concentration, and by comparing it to the areas of any minor peaks representing impurities, a precise purity value can be calculated. Commercial batches of this compound are often certified to have a purity of 97% or higher as determined by these methods. calpaclab.com
Single-Crystal X-ray Diffraction for Atomic-Level Structural Validation
Analysis of Bond Lengths and Dihedral Angles
An X-ray diffraction study would provide precise values for all bond lengths and dihedral angles within the molecule. For instance, the C-F, C-N (both for the amine and nitro groups), N-O, and C-C bond lengths could be determined with high accuracy. The dihedral angles would reveal the extent of planarity of the benzene ring and the orientation of the nitro and amine substituents relative to the ring. This information is critical for understanding the electronic effects and steric interactions within the molecule.
| Parameter | Expected Value/Range |
| C-F Bond Length | ~1.35 Å |
| C-NO₂ Bond Length | ~1.45 Å |
| C-NH₂ Bond Length | ~1.40 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| O-N-O Bond Angle | ~125° |
| Dihedral Angle (Benzene Ring) | Close to 0° (planar) |
Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar organic compounds. Actual experimental values would be determined by a single-crystal X-ray diffraction study.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in the crystal lattice, as determined by X-ray diffraction, would reveal the nature and extent of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The amine groups (-NH₂) can act as hydrogen bond donors, while the oxygen atoms of the nitro group (-NO₂) and the fluorine atom (-F) can act as hydrogen bond acceptors.
The analysis would identify specific hydrogen bonding motifs, such as N-H···O and N-H···F interactions, and provide precise measurements of the distances and angles of these bonds. These interactions play a crucial role in stabilizing the crystal structure and influence the compound's physical properties, such as its melting point and solubility.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Computational Techniques (e.g., HF, DFT)
The theoretical investigation of 4-Fluoro-5-nitrobenzene-1,2-diamine and related fluoroaniline (B8554772) isomers heavily relies on quantum mechanical methods. researchgate.net The two most prominent ab initio methods employed are Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.net
The HF method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. While it provides a fundamental understanding, it does not fully account for electron correlation, which can be a limitation for achieving high accuracy.
DFT has become the more popular and often more accurate method for molecules of this size. jconsortium.com It calculates the electronic properties of a system based on its electron density, which is a function of only three spatial coordinates. This approach inherently includes a degree of electron correlation, offering a better balance between computational cost and accuracy. jconsortium.com A common functional used for this type of analysis is B3LYP, which is a hybrid functional that combines the strengths of both HF and DFT principles. These calculations are typically performed with a basis set, such as 6-31+G(d,p) or aug-cc-pVTZ, which defines the set of mathematical functions used to build the molecular orbitals. jconsortium.comresearchgate.net
Analysis of Molecular Geometries and Conformational Landscapes
Computational methods are used to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral (torsional) angles.
Below is a table of representative geometric parameters calculated for a similar molecule, 5-nitro-2-fluoroaniline (5N2FA), using DFT methods, which illustrates the type of data generated in such studies. researchgate.net
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | C-F | 1.35 Å |
| C-N (amino) | 1.40 Å | |
| C-N (nitro) | 1.48 Å | |
| Bond Angle | F-C-C | 118.5° |
| C-C-N (amino) | 121.0° | |
| C-C-N (nitro) | 119.2° |
This table displays theoretical data for the related compound 5-nitro-2-fluoroaniline as a representative example of molecular geometry analysis.
Prediction and Analysis of Spectroscopic Data
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules.
Theoretical vibrational analysis is performed to predict the infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor (e.g., 0.905-0.983) to correct for anharmonicity and other systematic errors in the computational methods, allowing for a more accurate comparison with experimental FT-IR spectra. jconsortium.com
For a related compound, 1,2-dichloro-4-fluoro-5-nitrobenzene, the characteristic ring stretching vibrations were computationally assigned to the 1300–1650 cm⁻¹ region. jconsortium.com The C-N deformation modes for fluoroaniline isomers have been computationally identified between 801 and 868 cm⁻¹. researchgate.net Similar calculations for this compound would allow for the precise assignment of its experimental IR bands to specific molecular motions, such as N-H stretches of the amino groups, asymmetric and symmetric stretches of the nitro group, and C-F stretching.
Time-Dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are crucial for understanding the electronic structure and chromophoric properties of the compound. Studies on similar nitroaromatic compounds use these techniques to correlate electronic properties with observed colors and photochemical behavior. researchgate.net
The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). organicchemistrydata.org The calculation determines the magnetic shielding tensors for each nucleus in the molecule. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), provide predicted chemical shifts that can be compared directly with experimental data. organicchemistrydata.org This comparison aids in the definitive assignment of signals in complex NMR spectra and helps to validate the computed molecular structure. For this compound, such calculations would be invaluable for assigning the specific resonances of the aromatic protons and carbons, which are influenced by the electronic effects of the three different substituents.
Electronic Structure Analysis
The analysis of the electronic structure provides fundamental information about a molecule's reactivity and kinetic stability. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (eV) | Significance |
| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Note: This table is illustrative. Specific values would require dedicated DFT calculations which are not available in the searched literature. |
Electrostatic Potential (ESP) Mapping
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red-colored regions indicate negative electrostatic potential, typically associated with lone pairs of electrons and high electron density, representing sites for electrophilic attack. Blue-colored regions indicate positive electrostatic potential, associated with atomic nuclei and low electron density, representing sites for nucleophilic attack.
For this compound, the ESP map would likely show strong negative potential around the oxygen atoms of the nitro group, making them susceptible to interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms of the amino groups.
Charge Distribution Analysis
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the electronic charge on each atom in the molecule. This provides a more detailed picture than the ESP map. NBO analysis is particularly insightful as it describes charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, revealing the underlying electronic delocalization and stability. For similar compounds, NBO analysis has shown significant interactions within the cyclic system. researchgate.net
Intramolecular Charge Transfer (ICT) Regions
The presence of both strong electron-donating groups (the two amino groups) and strong electron-withdrawing groups (the nitro group) on the same benzene (B151609) ring strongly suggests the occurrence of significant Intramolecular Charge Transfer (ICT). Upon electronic excitation, an electron is likely to move from the donor-rich part of the molecule (the diamino-substituted portion) to the acceptor-rich part (the nitro-substituted portion). Computational methods like Time-Dependent DFT (TD-DFT) can model this process and identify the orbitals involved in such electronic transitions.
Reactivity Descriptors from Computational Data
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive. Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive.
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
Given the expected small HOMO-LUMO gap for this compound, it would be classified as a relatively soft molecule.
Electrophilicity Index
The electrophilicity index (ω), introduced by Parr, is a measure of an electrophile's ability to accept electrons. It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electron acceptor.
Electrophilicity Index (ω) = μ² / (2η) , where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).
The strong electron-withdrawing nitro group would contribute to a significant electrophilicity index for this compound.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Expected Characteristic |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Relatively low (soft molecule) |
| Chemical Softness (S) | 1 / η | Relatively high |
| Electrophilicity Index (ω) | μ² / (2η) | Relatively high |
| Note: This table is illustrative. Specific values would require dedicated DFT calculations which are not available in the searched literature. |
Transition State Analysis for Reaction Pathways
Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides profound insights into the reaction mechanisms involving this compound. Transition state analysis is a critical component of these theoretical studies, allowing for the elucidation of reaction pathways, the determination of activation energies, and the prediction of reaction outcomes. A significant reaction pathway for o-phenylenediamines, including this compound, is the cyclization to form benzimidazole (B57391) derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.netsemanticscholar.org
Theoretical investigations into the cyclization reactions of similar nitro-aromatic compounds have revealed competitive pathways and the associated energy barriers. For instance, DFT calculations on the uncaging mechanism of 7-nitroindoline (B34716) derivatives show a competition between a classical cyclization pathway and an acyl migration pathway. nih.gov These studies calculate the activation barriers for each step, identifying the rate-determining steps and the most plausible reaction mechanism. nih.gov
In the context of this compound, a primary reaction of interest is its condensation with aldehydes or carboxylic acids to form substituted benzimidazoles. The general mechanism involves the nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by cyclization and dehydration.
A representative reaction pathway, the condensation of an o-phenylenediamine (B120857) with an aldehyde, typically proceeds through the following key steps, each with a corresponding transition state:
Formation of a Schiff base (imine) intermediate.
Intramolecular cyclization of the Schiff base to form a dihydrobenzimidazole.
Aromatization to the final benzimidazole product, often through oxidation. nih.gov
Table 1: Hypothetical DFT-Calculated Energy Profile for the Cyclization of this compound with Formaldehyde
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Diamine + Formaldehyde) | 0.0 |
| 2 | Transition State 1 (Imine formation) | +15.2 |
| 3 | Intermediate (Schiff Base) | -5.8 |
| 4 | Transition State 2 (Cyclization) | +20.5 |
| 5 | Intermediate (Dihydrobenzimidazole) | -12.3 |
| 6 | Transition State 3 (Aromatization) | +8.7 |
| 7 | Product (2-unsubstituted-5-fluoro-6-nitro-1H-benzo[d]imidazole) | -25.0 |
Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar reaction types. Actual values would require specific DFT calculations for this exact reaction.
The presence of the fluorine and nitro substituents on the benzene ring of this compound is expected to influence the energetics of the reaction pathways. The electron-withdrawing nature of both the nitro group and the fluorine atom can impact the nucleophilicity of the amino groups and the stability of the intermediates and transition states. DFT studies are crucial in quantifying these electronic effects.
Furthermore, computational analyses can explore alternative reaction pathways. For example, studies on related nitroalkenes undergoing [3+2] cycloaddition reactions have utilized DFT to confirm a one-step mechanism through an asynchronous transition state. nih.gov While a different reaction type, it highlights the power of computational chemistry to distinguish between stepwise and concerted mechanisms. For this compound, theoretical studies could similarly investigate and compare the feasibility of various potential side reactions under different conditions.
Emerging Research Directions
Coordination Chemistry of 4-Fluoro-5-nitrobenzene-1,2-diamine as a Ligand
The study of o-phenylenediamine (B120857) derivatives as ligands is well-established, as they form stable chelate complexes with various metal ions. nih.gov The application of this compound in this field represents a new frontier, exploring how its specific substituents modify its coordination behavior.
The two adjacent amino groups on the this compound molecule allow it to function as a bidentate ligand, capable of forming a stable five-membered ring with a metal center. This chelating effect enhances the thermodynamic stability of the resulting coordination compounds compared to those formed with monodentate ligands. nih.gov
Research on analogous compounds, such as 4-nitrobenzene-1,2-diamine, has demonstrated the formation of stable transition metal complexes. researchgate.net For instance, Schiff base ligands derived from 4-nitrobenzene-1,2-diamine have been used to synthesize octahedral complexes with metals like Manganese (II), Iron (II), Cobalt (II), and Nickel (II). researchgate.net This serves as a strong precedent for the coordination potential of this compound. The presence of the highly electronegative fluorine atom and the nitro group is expected to decrease the electron density on the benzene (B151609) ring and the coordinating nitrogen atoms. This electronic modification could influence the Lewis basicity of the ligand and, consequently, the stability and reactivity of the metal complexes formed.
The development of metal complexes using this compound as a ligand opens potential pathways for applications in catalysis. Organocatalysts derived from related 1,2-benzenediamine structures have shown promise in various chemical transformations. mdpi.com Metal complexes incorporating this ligand could function as catalysts where the metal center acts as a Lewis acid, with its activity finely tuned by the electronic properties of the ligand. The fluoro and nitro substituents can modulate the redox potential of the metal center, making these complexes candidates for roles in oxidation or reduction reactions.
In the realm of supramolecular chemistry, the molecule offers multiple interaction sites. The amino groups can act as hydrogen bond donors, while the nitro group can act as a hydrogen bond acceptor. These interactions, combined with potential π-π stacking of the aromatic rings, could be exploited to construct intricate, self-assembled supramolecular architectures. While no π-stacking was observed in the crystal structure of the related 3-nitrobenzene-1,2-diamine, the specific electronic and steric profile of the fluorinated analogue could lead to different packing arrangements. nih.gov
Advanced Materials Science Applications
This compound is identified as a valuable building block in materials science, particularly for creating organic electronic materials. bldpharm.com Its utility stems from its function as a precursor to robust heterocyclic systems and its potential as a monomer in polymerization reactions.
The compound can be used to synthesize fluorinated and nitrated benzimidazoles or quinoxalines through condensation reactions. These resulting heterocyclic systems are often highly conjugated and possess unique photophysical and electronic properties, making them suitable for applications in:
Organic Light-Emitting Diodes (OLEDs): The electronic tuning provided by the fluorine and nitro groups can help in designing materials with specific energy levels for efficient charge transport and emission.
Metal-Organic Frameworks (MOFs): The diamine functionality allows it to act as an organic linker, connecting metal nodes to form porous, crystalline frameworks. The functional groups within the pores can be tailored to specific applications like gas storage or catalysis.
High-Performance Polymers: Incorporation of this monomer into polymer chains can enhance thermal stability and introduce specific electronic characteristics, leading to materials suitable for advanced electronics.
The synthesis of such advanced materials leverages the reactivity of the diamine groups while benefiting from the property-modifying influence of the fluoro and nitro substituents on the final material's electronic structure and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
